N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. NBOMe is a potent hallucinogenic drug that has been used recreationally and has been associated with several cases of adverse effects, including fatalities. However, the compound has also been the subject of scientific research due to its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide binds to the 5-HT2A receptor and activates it, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in altered perception, mood, and cognition, which are the hallmark effects of hallucinogenic drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide are not fully understood, but it is believed to have a similar mechanism of action to other hallucinogenic drugs. The compound has been shown to induce changes in brain activity, including increased connectivity between different brain regions. It has also been associated with changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of the effects of hallucinogenic drugs at low doses. However, the compound has also been associated with several adverse effects, including seizures, cardiac arrest, and death, which limits its use in animal and human studies.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide. One area of interest is the development of new compounds that have similar pharmacological properties but with a lower risk of adverse effects. Another area of interest is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide and related compounds in the treatment of psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide use and its potential for addiction.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide has been the subject of several scientific studies due to its unique pharmacological properties. The compound acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of several psychoactive drugs, including LSD and psilocybin.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-11-15(6-8-16(13)22-2)19(21)20-10-9-14-5-7-17(23-3)18(12-14)24-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWQGJYJADCTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.